molecular formula C15H18Cl2N2O2 B2762329 N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197637-82-2

N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2762329
CAS RN: 2197637-82-2
M. Wt: 329.22
InChI Key: DIDBKRVPQJZZSN-UHFFFAOYSA-N
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Description

N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as DMOAD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMOAD belongs to the class of drugs known as disease-modifying osteoarthritis drugs, which are designed to slow down the progression of osteoarthritis by targeting the underlying mechanisms of the disease.

Mechanism of Action

The exact mechanism of action of N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of cartilage. N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the joints.
Biochemical and Physiological Effects:
N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects, including the promotion of cartilage repair, the inhibition of cartilage degradation, and the reduction of inflammation in the joints. N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to have chondroprotective effects, which can help to prevent further damage to the joints.

Advantages and Limitations for Lab Experiments

N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has several advantages for use in lab experiments, including its ability to target the underlying mechanisms of osteoarthritis and its chondroprotective effects. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide, including the exploration of its potential therapeutic applications in other joint diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective and targeted delivery methods.

Synthesis Methods

N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide can be synthesized using various methods, including the reaction of N-methylprop-2-enamide with 3,4-dichlorobenzylamine in the presence of an oxidizing agent. Another method involves the reaction of N-methylprop-2-enamide with 3,4-dichlorobenzaldehyde in the presence of a reducing agent.

Scientific Research Applications

N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of osteoarthritis. Several studies have shown that N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide can reduce cartilage degradation, inhibit inflammation, and promote cartilage repair. Additionally, N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have chondroprotective effects, which can help to prevent further damage to the joints.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-4-14(20)18(3)10-15(21)19(5-2)9-11-6-7-12(16)13(17)8-11/h4,6-8H,1,5,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDBKRVPQJZZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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